

BI-4142 Preclinical Toxicity Profile: A Technical Resource

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Compound of Interest

Compound Name: BI-4142
Cat. No.: B10831610

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This technical support center provides researchers, scientists, and drug development professionals with a concise overview of the known preclinical toxicity profile of **BI-4142**, a potent and selective HER2 inhibitor. The information is presented in a question-and-answer format to address potential issues and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BI-4142** and how does it relate to its toxicity profile?

A1: **BI-4142** is a potent, highly selective, and orally active inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) with an IC₅₀ of 5 nM.[1] A key feature of **BI-4142** is its significant selectivity for HER2 over wild-type Epidermal Growth Factor Receptor (EGFR).[2][3] This is a critical design element aimed at minimizing the toxicities commonly associated with less selective pan-ERBB inhibitors, such as diarrhea and skin rash, which are mediated by EGFR inhibition. The preclinical data suggest a large therapeutic window for **BI-4142** in tumors driven by HER2 exon 20 insertion mutations.[2]

Q2: What are the known effects of **BI-4142** in preclinical in vivo models?

A2: In preclinical xenograft mouse models, **BI-4142** has demonstrated significant anti-tumor efficacy. Oral administration of **BI-4142** resulted in tumor regressions in a dose-dependent manner.[1] For instance, in a HER2YVMA xenograft model, doses of 3, 10, 30, and 100 mg/kg resulted in tumor growth inhibition of 113%, 126%, 153%, and 166%, respectively.[1] The compound is reported to be well-tolerated at efficacious doses in these models.[4]

Q3: Has a Maximum Tolerated Dose (MTD) for **BI-4142** been established in preclinical studies?

A3: While specific MTD values from formal toxicology studies are not publicly available, efficacy studies in xenograft models have used doses up to 100 mg/kg administered orally twice daily for 40 days, indicating a good tolerability profile at these effective doses.[1] It is important to note that the MTD can vary depending on the animal species and the study duration.

Q4: What is the expected safety pharmacology profile of **BI-4142**?

A4: Detailed safety pharmacology studies for **BI-4142**, which typically assess effects on the cardiovascular, respiratory, and central nervous systems, are not available in the public domain. However, as a standard part of preclinical development, these studies would have been conducted in compliance with regulatory guidelines (e.g., ICH S7A). Given its high selectivity for HER2, significant off-target effects on these vital systems are less likely compared to broader-spectrum kinase inhibitors.

Q5: Are there any known off-target activities of **BI-4142** that could contribute to toxicity?

A5: **BI-4142** has been shown to be highly selective for HER2. In a kinase panel screen, at a concentration of 1 μ M, it showed greater than 80% inhibition for only 5 out of 397 kinases tested (HER4, BMX, RAF1, BTK, and RIPK3), in addition to HER2.[3] The potential for toxicities related to the inhibition of these other kinases would need to be considered and investigated in comprehensive preclinical safety studies.

Quantitative Toxicity Data

Due to the limited public availability of specific non-clinical toxicology data for **BI-4142**, the following table summarizes the available efficacy and pharmacokinetic data from preclinical studies, which provide an indirect assessment of its tolerability.

Parameter	Species	Dosing Route	Dose	Outcome	Reference
Efficacy	Mouse	Oral (p.o.)	3, 10, 30, 100 mg/kg (twice daily for 40 days)	113%, 126%, 153%, and 166% tumor growth inhibition, respectively.	[1]
Bioavailability	Mouse	Oral (p.o.)	10 or 100 mg/kg	Up to 71%	[2]
Clearance	Mouse	Intravenous (i.v.)	1 mg/kg	Low (10% hepatic blood flow)	[2]
Volume of Distribution (V _{ss})	Mouse	Intravenous (i.v.)	1 mg/kg	0.45 L/kg	[2]

Experimental Protocols

While specific toxicology study protocols for **BI-4142** are proprietary, the following represents a standard methodology for a 28-day repeated-dose oral toxicity study in rodents, a typical component of a preclinical safety assessment for a small molecule kinase inhibitor.

Objective: To evaluate the potential toxicity of **BI-4142** following daily oral administration to rats for 28 consecutive days and to assess the reversibility of any toxic effects during a 14-day recovery period.

Test System:

- Species: Sprague-Dawley rats
- Age: 6-8 weeks at the start of the study
- Sex: Equal numbers of males and females

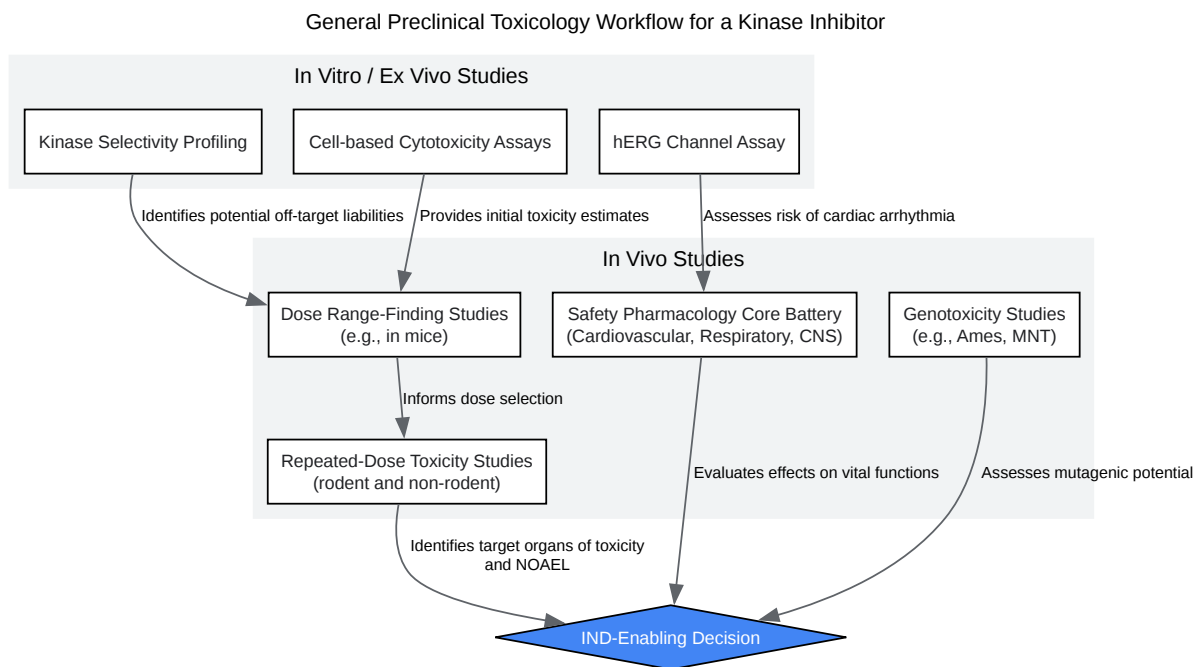
Study Design:

- Groups:
 - Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
 - Group 2: Low dose
 - Group 3: Mid dose
 - Group 4: High dose (intended to approach the MTD)
- Administration: Once daily by oral gavage.
- Duration: 28 days of dosing, with a subset of animals from the control and high-dose groups observed for a 14-day recovery period.

Parameters Monitored:

- Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
- Body Weight: Measured weekly.
- Food Consumption: Measured weekly.
- Ophthalmology: Examination prior to study initiation and at termination.
- Clinical Pathology:
 - Hematology: Complete blood count at termination.
 - Clinical Chemistry: Serum chemistry panel at termination.
- Gross Pathology: Full necropsy on all animals at termination.
- Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups.

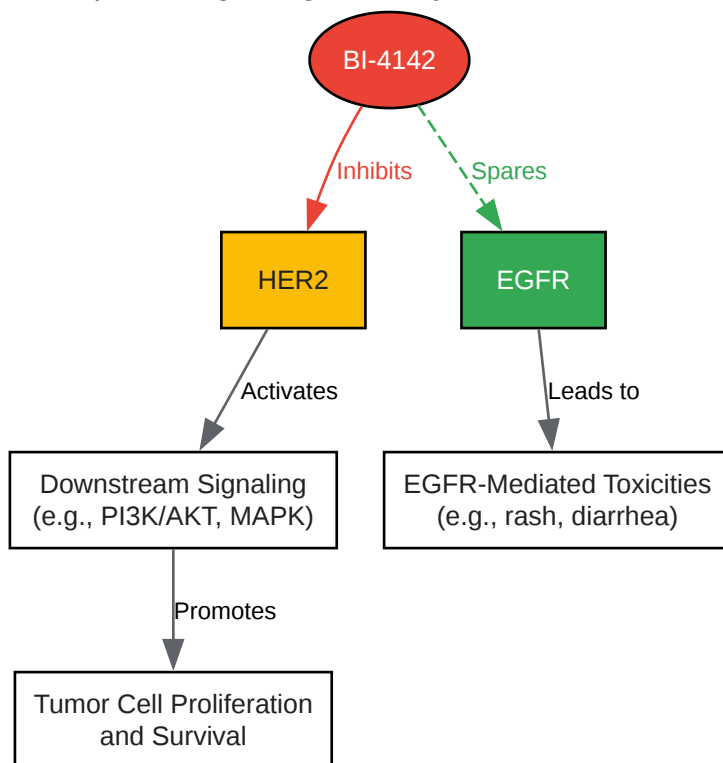
Visualizations



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Caption: General workflow for preclinical toxicology assessment of a kinase inhibitor.

Simplified Signaling Pathway of BI-4142 Action



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Caption: Simplified signaling pathway illustrating the selective action of **BI-4142**.

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